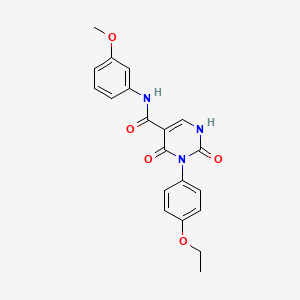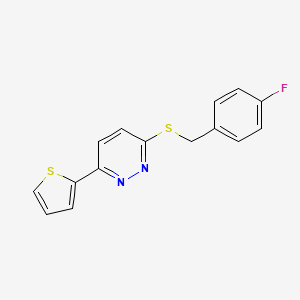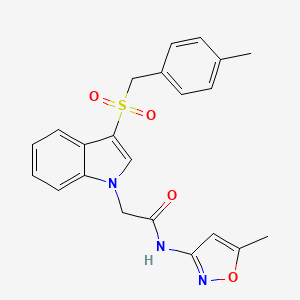![molecular formula C20H19N3O2 B11293156 3,4-dihydroisoquinolin-2(1H)-yl[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11293156.png)
3,4-dihydroisoquinolin-2(1H)-yl[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物のユニークな構造は、潜在的な生物活性と興味深い特性を示唆しています。
3,4-ジヒドロイソキノリン-2(1H)-イル[5-(4-メトキシフェニル)-1H-ピラゾール-3-イル]メタノン: は、興味深い構造を持つ複雑な有機化合物です。詳しく見ていきましょう。
合成方法
合成経路:
反応条件:
工業生産:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The pyrazole intermediate is then coupled with a tetrahydroisoquinoline derivative under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
一般的な試薬と条件:
主な生成物:
科学研究への応用
生物学と医学:
科学的研究の応用
2-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
AKR1C3阻害:
類似化合物の比較
類似化合物:
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole
Uniqueness
2-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific combination of a pyrazole ring with a tetrahydroisoquinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C20H19N3O2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-8-6-15(7-9-17)18-12-19(22-21-18)20(24)23-11-10-14-4-2-3-5-16(14)13-23/h2-9,12H,10-11,13H2,1H3,(H,21,22) |
InChIキー |
JFXHQPGHOLSSPP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11293077.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-morpholin-4-ylethyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293091.png)
![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine](/img/structure/B11293105.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11293109.png)
![1-(4-Tert-butylphenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11293112.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11293125.png)

![Ethyl 2-[6-(4-ethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B11293131.png)
![2,4-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B11293134.png)
![Ethyl 4-[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B11293139.png)
![2-(4-Chlorophenoxy)-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11293144.png)

